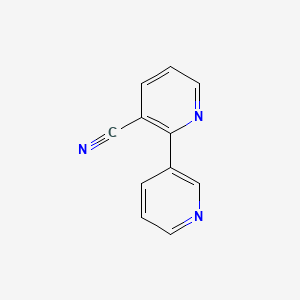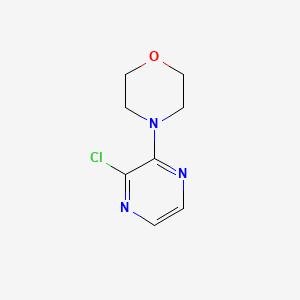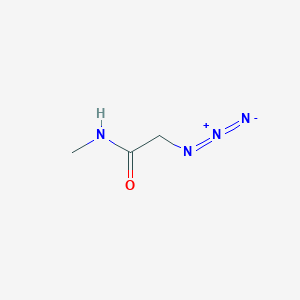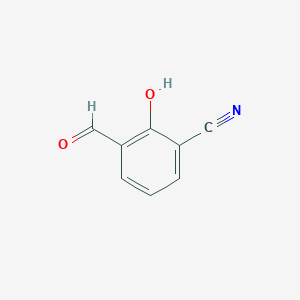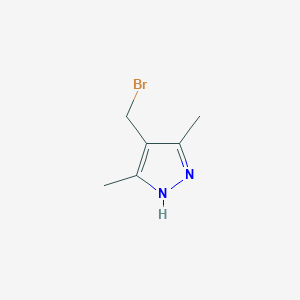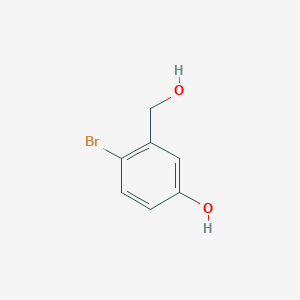
4-Bromo-3-(hydroxymethyl)phenol
概述
描述
4-Bromo-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7BrO2. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and a hydroxymethyl group at the third position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
4-Bromo-3-(hydroxymethyl)phenol is a useful organic compound for research related to life sciences . . It’s worth noting that bromomethylphenols, a class of compounds to which this compound belongs, are useful intermediates in the synthesis of some heterocyclic compounds, calixarenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes as catalytic systems in ring-opening polymerization reactions .
Mode of Action
For instance, they can be directly brominated via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature . This reaction occurs without affecting the phenolic hydroxy group .
Biochemical Pathways
Bromomethylphenols are known to be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Bromomethylphenols are known to be used for the preparation of pharmacologically active compounds such as benzylaptamines, which show significant anticancer and antimicrobial activities .
Action Environment
It’s worth noting that the compound should be stored in a sealed container in a dry environment at 2-8°c .
生化分析
Biochemical Properties
4-Bromo-3-(hydroxymethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that brominated phenols can modulate the activity of various signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for exploring its therapeutic potential and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its application. The compound’s ability to undergo nucleophilic substitution and free radical reactions suggests that it can interact with enzymes and proteins, leading to changes in their activity and function . These molecular interactions are critical for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. The compound’s effects on cellular function can change over time due to its stability and potential degradation products. Studies have indicated that brominated phenols can undergo degradation, leading to the formation of various by-products that may have different biological activities . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxicity and adverse effects. Studies have shown that brominated phenols can have dose-dependent effects on various physiological processes, including enzyme activity, gene expression, and cellular metabolism . These findings are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to undergo nucleophilic substitution and free radical reactions suggests that it can participate in different metabolic processes, leading to the formation of various metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for understanding its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(hydroxymethyl)phenol typically involves the bromination of 3-(hydroxymethyl)phenol. One common method is the electrophilic bromination reaction, where 3-(hydroxymethyl)phenol is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: 4-Bromo-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-Bromo-3-carboxyphenol.
Reduction: 3-(Hydroxymethyl)phenol.
Substitution: 4-Methoxy-3-(hydroxymethyl)phenol.
科学研究应用
4-Bromo-3-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions due to its phenolic structure.
Medicine: Research on its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It serves as a precursor for the production of specialty chemicals and materials
相似化合物的比较
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but with the hydroxymethyl group at the second position.
3-Bromo-4-(hydroxymethyl)phenol: Similar structure but with the bromine atom at the third position.
4-Chloro-3-(hydroxymethyl)phenol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-3-(hydroxymethyl)phenol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. The presence of bromine enhances its electrophilic properties, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-3-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFITZCDVUFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2737-20-4 | |
| Record name | 2-Bromo-5-hydroxybenzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-hydroxybenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3S6NR5YAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
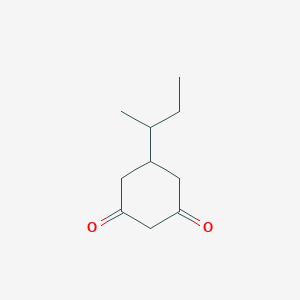
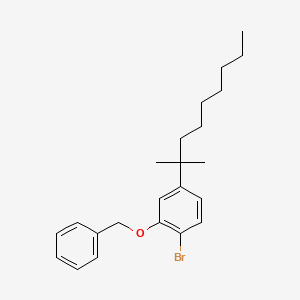
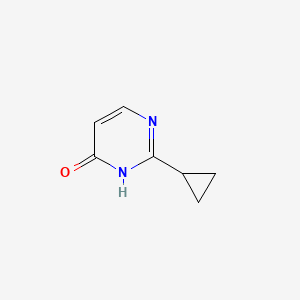
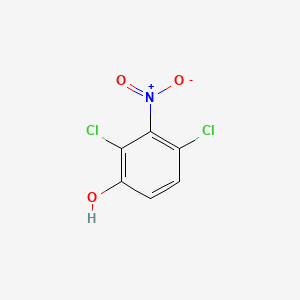
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)
